2-(Oxolan-3-yl)propanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxolan 3 Yl Propanedioic Acid and Its Precursors
Strategies for Carbon-Carbon Bond Formation at the Malonate Alpha-Position
The introduction of the oxolane substituent at the alpha-position of a propanedioic acid (malonic acid) moiety is a critical step in the synthesis of the target compound. Various methods, ranging from classical to more advanced techniques, can be employed for this purpose.
Classical Malonic Ester Synthesis Adaptations
The malonic ester synthesis is a well-established and versatile method for preparing substituted carboxylic acids. openstax.orgchemistrysteps.com This reaction involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. chemistrysteps.commasterorganicchemistry.com
The initial step involves the deprotonation of the α-carbon of diethyl malonate using a suitable base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate. openstax.orglibretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an appropriate electrophile. For the synthesis of 2-(Oxolan-3-yl)propanedioic acid, the electrophile would be a 3-halo-oxolane or a similar reactive derivative of tetrahydrofuran (B95107). The subsequent alkylation step proceeds via an SN2 mechanism, where the enolate displaces the halide leaving group. openstax.orglibretexts.org
A significant challenge in this classical approach is the potential for dialkylation, where a second alkyl group is introduced at the α-position. wikipedia.org Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-alkylation product. Following alkylation, hydrolysis of the diester, often under basic conditions followed by acidification, yields the substituted malonic acid. researchgate.net It is crucial to note that substituted malonic acids can be prone to decarboxylation upon heating, a property that is often exploited to produce monosubstituted acetic acids. libretexts.orguomustansiriyah.edu.iq However, for the isolation of the target dicarboxylic acid, milder hydrolysis conditions are required to prevent this subsequent reaction. researchgate.net
Table 1: Key Steps in Classical Malonic Ester Synthesis
| Step | Description | Reagents |
| Enolate Formation | Deprotonation of the α-carbon of a malonic ester. | Sodium ethoxide (NaOEt) in ethanol (EtOH) |
| Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | 3-Halo-oxolane |
| Hydrolysis | Conversion of the diester to a dicarboxylic acid. | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |
| Decarboxylation (optional) | Loss of CO2 upon heating to form a substituted acetic acid. | Heat |
Advanced Enolate Alkylation and Related Methodologies
Modern advancements in organic synthesis have led to more refined methods for enolate alkylation that offer greater control and efficiency. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the essentially irreversible and complete formation of the enolate at low temperatures. libretexts.orglibretexts.org This minimizes side reactions such as base-catalyzed self-condensation of the ester.
The resulting lithium enolate is highly nucleophilic and can react with a variety of electrophiles, including alkyl halides. wikipedia.orgfiveable.me The choice of solvent and the presence of additives can influence the reactivity and stereoselectivity of the alkylation. For the synthesis of this compound, the enolate of a malonic ester would be generated using LDA and then reacted with a suitable 3-substituted oxolane electrophile.
Another related approach involves the use of aza-enolates, which are generated from imines by treatment with strong bases like LDA. wikipedia.org These nitrogen analogs of enolates are also highly nucleophilic and can undergo alkylation with electrophiles such as epoxides and alkyl halides. wikipedia.org
Conjugate Addition Strategies Utilizing Malonate Pronucleophiles
Conjugate addition, or Michael addition, provides an alternative route for forming the carbon-carbon bond at the malonate α-position. This strategy involves the 1,4-addition of a malonate pronucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing this compound, a suitable precursor would be a tetrahydrofuran derivative bearing an α,β-unsaturated ester or a similar Michael acceptor at the 3-position.
The malonate anion, generated by a base, would act as the nucleophile, attacking the β-carbon of the unsaturated system. This reaction is a powerful tool for carbon-carbon bond formation and can be catalyzed by a variety of bases. researchgate.net The resulting product would be a substituted malonate that could then be further processed if necessary.
Construction and Functionalization of the Oxolane Ring System
The tetrahydrofuran (oxolane) ring is a common structural motif in many natural products and synthetic compounds. Its synthesis can be achieved through various ring-closing or ring-opening strategies.
Ring-Closing Reactions to Form Tetrahydrofuran
A prevalent method for constructing the tetrahydrofuran ring is through intramolecular cyclization reactions. wikipedia.org These reactions typically involve a linear precursor containing a hydroxyl group and a suitable leaving group at appropriate positions to facilitate a 5-exo-tet cyclization. For instance, an alkoxide generated from a pent-4-en-1-ol derivative can undergo intramolecular cyclization. acs.org
Other ring-closing strategies include:
Intramolecular Hydroalkoxylation: The addition of an alcohol across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals like platinum. organic-chemistry.org
Reductive Cyclization: The cyclization of an acetylenic aldehyde or ketone, which can be achieved with high enantioselectivity using chiral catalysts. organic-chemistry.org
Radical Cyclization: The cyclization of radicals, such as those generated from 4-pentenyl-1-oxy radicals, can lead to functionalized tetrahydrofurans. acs.org
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic olefins from diene precursors using catalysts like Grubbs' catalyst. organic-chemistry.org Subsequent reduction of the double bond would yield the saturated tetrahydrofuran ring.
Photochemical Ring Expansion: Ring expansion of smaller heterocycles like oxetanes can also be used to synthesize tetrahydrofuran derivatives under photochemical conditions. rsc.org
Table 2: Selected Ring-Closing Reactions for Tetrahydrofuran Synthesis
| Reaction Type | Precursor Type | Key Features |
| Intramolecular Williamson Ether Synthesis | Haloalcohol | Base-mediated cyclization |
| Intramolecular Hydroalkoxylation | Unsaturated alcohol | Transition-metal catalyzed |
| Radical Cyclization | Unsaturated alkoxyl radical | Stereoselective formation of substituted THFs acs.org |
| Ring-Closing Metathesis | Diene | Forms a cyclic olefin intermediate |
| Photochemical Ring Expansion | Oxetane | Metal-free, mild conditions rsc.org |
Regioselective Ring-Opening Approaches of Tetrahydrofuran Precursors
An alternative to building the tetrahydrofuran ring from an acyclic precursor is to start with a pre-existing, simpler tetrahydrofuran derivative and functionalize it through a ring-opening reaction of a tethered electrophilic ring. For example, the ring-opening of an epoxide fused to or adjacent to a tetrahydrofuran ring can introduce the necessary functionality. The reaction of an enolsilane with an epoxide, mediated by a Lewis acid, can lead to the formation of substituted tetrahydrofurans. nih.gov
Furthermore, the ring-opening of tetrahydrofuran itself can be achieved under specific conditions. For instance, N-heterocyclic carbene-boryl trifluoromethanesulfonates have been shown to mediate the ring-opening of THF in the presence of certain nucleophiles. rsc.org Similarly, intramolecular frustrated Lewis pairs (FLPs) based on aluminum and phosphorus have been computationally and experimentally shown to activate and open the THF ring. nih.gov These methods, while not directly forming the this compound structure, highlight advanced strategies for the functionalization of the tetrahydrofuran core which could be adapted for the synthesis of complex derivatives.
C-H Functionalization Strategies for Tetrahydrofuran Moiety
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. umich.edu For the synthesis of precursors to this compound, the functionalization of the tetrahydrofuran (THF) ring is a key step. The C-H bonds adjacent to the oxygen atom (α-position) in THF are the most reactive and have been the primary focus of functionalization strategies. However, achieving functionalization at the β-position (C3), which is required for the target molecule, presents a greater challenge.
Various catalytic systems have been developed for the C-H functionalization of THF and other cyclic ethers. wikipedia.orgorganic-chemistry.org These methods often proceed through radical intermediates or organometallic species.
Recent Advances in C-H Functionalization of THF:
Photoredox Catalysis: Visible-light photoredox catalysis has been employed for the site-selective α-C-H functionalization of THF. researchgate.netresearchgate.netcaltech.eduacs.org These methods can utilize metal-free catalysts, such as 4-CzIPN with nBu4NBr, to generate bromine radicals that selectively abstract an α-hydrogen from THF, leading to C-S and C-C bond formation. researchgate.net While highly selective for the α-position, this approach highlights the potential of radical-mediated pathways.
Metal-Catalyzed Reactions:
Rhodium Catalysis: Rhodium carbenoids, derived from aryldiazoacetates, have been shown to be effective in catalytic asymmetric C-H activation of alkanes and THF. usm.edu These reactions favor insertion at secondary C-H bonds, which could potentially be exploited for β-functionalization, although selectivity remains a challenge. usm.eduresearchgate.net
Iron Catalysis: Iron complexes are attractive due to their low cost and low toxicity. nih.govacs.org Iron-catalyzed carbene-transfer reactions have been used for the C-H functionalization of THF. nih.gov Interestingly, some iron-catalyzed systems have shown selectivity for the β-position of THF, which is a significant step towards the synthesis of 3-substituted THF derivatives. nih.gov Iron has also been used for the C–H phenylation of tetrahydrofuran. chem-station.com
Zinc-Mediated Activation: A mild method for the C-H activation of THF has been developed using zinc in a process mediated by a dibromocyclopropane. This allows for the regioselective addition of THF to alkynes. nih.gov
While direct C-H functionalization at the 3-position of THF to install a malonate group is not yet a well-established method, these advancing strategies, particularly those showing β-selectivity, represent a promising future direction for the synthesis of this compound precursors.
Asymmetric Synthesis Approaches Towards Chiral this compound
The creation of the chiral center at the C3-position of the oxolane ring is a critical aspect of synthesizing enantiomerically pure this compound. Several asymmetric strategies can be employed to achieve this.
Enantioselective Decarboxylative Protonation Strategies
Enantioselective decarboxylative protonation is a powerful method for establishing stereocenters. nih.govillinois.edu This strategy typically involves the decarboxylation of a β-keto ester or a substituted malonic acid half-ester to generate a transient enolate, which is then protonated by a chiral proton source or in a chiral environment to yield an enantioenriched product. researchgate.netnih.gov
This method could be applied to a precursor such as 2-(oxolan-3-yl)-2-oxopropanoic acid or a half-ester of this compound. The key to success lies in the ability of a chiral catalyst, often a primary amine, to control the facial selectivity of the protonation of the intermediate enolate. rsc.org For instance, enantioselective decarboxylative protonation of tetralone-derived β-ketocarboxylic acids has been achieved with high enantiomeric excess using chiral primary amine catalysts. researchgate.netrsc.org
Table 1: Key Features of Enantioselective Decarboxylative Protonation
| Feature | Description | Reference |
|---|---|---|
| Principle | Decarboxylation to form an enolate intermediate followed by enantioselective protonation. | nih.gov |
| Substrates | β-keto acids, malonic acid half-esters. | researchgate.net |
| Catalysts | Chiral primary amines, chiral metal complexes (e.g., Palladium with PHOX ligands). | caltech.edursc.orgnih.gov |
| Advantages | Can generate tertiary stereocenters from readily available racemic precursors. | nih.gov |
Chiral Auxiliary-Mediated Approaches for Malonate Derivatization
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. nih.govwikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of chiral this compound, a chiral auxiliary could be attached to the propanedioic acid (malonate) moiety. The resulting chiral enolate can then be alkylated with a suitable 3-halo-oxolane or an activated oxolane electrophile. Alternatively, an N-acyl derivative of a chiral auxiliary can be functionalized with an oxolane-containing unit.
Prominent Chiral Auxiliaries:
Evans Oxazolidinones: These are among the most popular and effective chiral auxiliaries. wikipedia.orgresearchgate.netsantiago-lab.com N-acylated oxazolidinones form Z-enolates upon deprotonation, and the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation. researchgate.netsantiago-lab.com The auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, ester, or alcohol. santiago-lab.com
Camphorsultams and Other Auxiliaries: Other auxiliaries, such as those derived from camphor (B46023) or amino acids, have also been successfully used in asymmetric synthesis. nih.govchemicalpapers.com
Table 2: Chiral Auxiliary-Mediated Alkylation of Malonates
| Chiral Auxiliary | Key Features | Typical Electrophiles | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Highly predictable stereochemical outcome, versatile cleavage methods. | Alkyl halides, aldehydes (for aldol (B89426) reactions). | researchgate.netwikipedia.orgresearchgate.net |
| Pseudoephedrine Amides | Forms configurationally stable enolates, directs alkylation effectively. | Alkyl halides. | wikipedia.org |
Asymmetric Catalysis in C-C Bond Formation Adjacent to Malonate
Catalytic asymmetric methods provide a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. These approaches utilize a chiral catalyst to control the stereochemical outcome of the C-C bond-forming reaction.
One prominent strategy is the catalytic asymmetric alkylation of malonate esters. nih.gov This can be achieved through various catalytic systems:
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to deprotonate the malonate ester and form a chiral ion pair. researchgate.netnih.govnih.govfrontiersin.org This chiral environment directs the subsequent alkylation with an electrophile, such as 3-bromo-oxolane, leading to an enantioenriched product. This method has been successfully applied to the synthesis of chiral α,α-dialkylmalonates with high yields and enantioselectivities. researchgate.netnih.govnih.govfrontiersin.org
Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for asymmetric C-C bond formation. nih.govnih.govnih.gov For example, iridium-catalyzed asymmetric allylic alkylation of malonates has been used to construct all-carbon quaternary centers with high enantioselectivity. organic-chemistry.org A similar strategy could potentially be adapted for the alkylation of malonates with an appropriate oxolane-derived electrophile.
Table 3: Asymmetric Catalytic Approaches for Malonate Alkylation
| Catalytic System | Catalyst Type | Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Formation of a chiral ion pair. | Operational simplicity, mild conditions. | researchgate.netnih.govacs.orgnih.govfrontiersin.org |
| Iridium Catalysis | [Ir(COD)Cl]₂ with a chiral ligand | Asymmetric allylic alkylation. | High enantioselectivity for constructing quaternary centers. | organic-chemistry.org |
Ester Hydrolysis and Decarboxylation Pathways
The final steps in the synthesis of this compound from its diester precursor typically involve hydrolysis of the ester groups, followed by decarboxylation if the corresponding mono-acid is the target.
Ester Hydrolysis: The hydrolysis of the diester of this compound can be achieved under either acidic or basic conditions. vulcanchem.com
Basic Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will yield the dicarboxylic acid.
Acidic Hydrolysis: Heating the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium will also lead to the dicarboxylic acid. uobabylon.edu.iq
Decarboxylation: Malonic acids readily undergo decarboxylation upon heating to yield the corresponding carboxylic acid. wikipedia.orgperlego.comyoutube.com This reaction proceeds through a cyclic transition state.
For the synthesis of 2-(oxolan-3-yl)acetic acid, the this compound would be heated, typically at temperatures above 100-150 °C, to induce the loss of carbon dioxide.
Krapcho Decarboxylation: A widely used alternative for the decarboxylation of malonic esters, particularly when a single ester group needs to be removed while the other remains, is the Krapcho decarboxylation. wikipedia.orgchem-station.comscite.airesearchgate.net This reaction is typically carried out by heating the malonic ester in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgscite.ai This method is advantageous as it often proceeds under neutral conditions and can be highly selective for the removal of one ester group, which is particularly useful for substrates sensitive to harsh acidic or basic conditions. wikipedia.orgchem-station.com
Chemical Reactivity and Transformations of 2 Oxolan 3 Yl Propanedioic Acid Derivatives
Reactivity Governed by the Propanedioic Acid Moiety
The propanedioic acid portion of the molecule is the primary site of several key chemical transformations, including decarboxylation, enolate formation, and various condensation and cyclization reactions.
Decarboxylation Mechanisms and Selectivity
Substituted malonic acids, such as 2-(oxolan-3-yl)propanedioic acid, are known to undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO2). This reaction is a fundamental transformation for malonic acid derivatives. masterorganicchemistry.com The general mechanism for the decarboxylation of malonic acids involves heating, which leads to the formation of a carboxylic acid and carbon dioxide. masterorganicchemistry.com For β-keto acids and malonic acids, this process proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes. masterorganicchemistry.com
The decarboxylation of substituted malonic acid derivatives has been a subject of study to understand the underlying mechanisms. rsc.orgrsc.orgscirp.org The reaction can be viewed as a type of 1,2-elimination where the formation of a new carbon-carbon double bond facilitates the cleavage of a carbon-carbon single bond. masterorganicchemistry.com In some instances, decarboxylation can be achieved through photoredox catalysis, offering a direct method for the double decarboxylation of malonic acid derivatives. nih.gov
It is important to note that while many β-keto acids readily decarboxylate upon heating, the stability of the resulting carbanion and steric factors can influence the reaction's feasibility. masterorganicchemistry.com For instance, vigorous hydrolysis of certain substituted malonates with a mixture of hydrobromic acid and acetic acid at reflux can lead to decarboxylation, yielding the corresponding acetic acid derivative. beilstein-journals.org
Enolate Chemistry and Further Derivatization
The acidic nature of the α-hydrogen in this compound derivatives allows for the formation of enolates. Enolates are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The generation of an enolate from a malonic ester derivative typically involves deprotonation at the carbon atom situated between the two carbonyl groups using a suitable base. masterorganicchemistry.com
The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. wikipedia.org For malonic esters, a common strategy involves using a base like sodium ethoxide to generate the enolate, which can then participate in nucleophilic substitution reactions (SN2) with alkyl halides. masterorganicchemistry.com
The reactivity of enolates extends to a variety of electrophiles. masterorganicchemistry.com For instance, enolates can be alkylated, acylated, and can participate in aldol (B89426) and Claisen condensations. youtube.com The geometry of the enolate (cis or trans) can be crucial in determining the stereochemical outcome of subsequent reactions, particularly in aldol additions. bham.ac.uk
| Enolate Precursor | Base | Resulting Species | Key Application |
| Diethyl malonate | Sodium ethoxide | Malonate enolate | Alkylation, Acetoacetic ester synthesis |
| Ketones | Lithium diisopropylamide (LDA) | Lithium enolate | Regioselective alkylation |
| Esters | Matching alkoxide (e.g., NaOEt for ethyl ester) | Ester enolate | Claisen condensation |
This table summarizes common methods for enolate generation and their applications.
Condensation and Cyclization Reactions
The propanedioic acid moiety in this compound derivatives makes it a valuable precursor in condensation and cyclization reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org Malonic acid derivatives are known to react with various dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. nih.gov
A classic example is the synthesis of barbituric acids through the condensation of malonates with urea. nih.gov Similarly, condensation with 2-aminopyridine (B139424) yields pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov These reactions often require elevated temperatures or the presence of a basic catalyst. nih.gov
Furthermore, the enolates derived from these compounds can participate in intramolecular cyclization reactions. For instance, the reaction of certain methylene (B1212753) compounds with malonic acid derivatives can lead to the formation of substituted pyridines through a series of Michael additions and subsequent cyclizations. researchgate.net The reaction conditions, such as the solvent and the nature of the base, can significantly influence the outcome, sometimes leading to transesterification or hydrolysis as competing reactions. researchgate.net
Transformations Involving the Oxolane Ring
The tetrahydrofuran (B95107) (oxolane) ring in this compound presents opportunities for a different set of chemical transformations, primarily centered around ring-opening and stereoselective modifications.
Ring-Opening Reactions and Subsequent Functionalization
The oxolane ring can undergo ring-opening reactions under various conditions, providing a pathway to functionalized linear chains. These reactions are often catalyzed by acids, both Brønsted and Lewis acids. rsc.orgresearchgate.net For example, the acid-catalyzed ring-opening of oxetanes, a related four-membered oxygen heterocycle, with nucleophiles can yield functionalized products. researchgate.net Similarly, gold(I) has been used as a catalyst for the glycosylation-initiated cationic ring-opening polymerization of tetrahydrofuran. rsc.org
The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the catalyst and nucleophile. In some cases, the ring-opening can be highly regioselective and diastereoselective. chemrxiv.org For instance, the ring-opening of epoxides by pendant silanols has been shown to proceed with high selectivity. chemrxiv.org Following the ring-opening, the resulting functional groups can be further manipulated to introduce additional complexity.
| Ring System | Catalyst/Conditions | Outcome | Reference |
| Tetrahydrofuran | Gold(I) catalyst | Neo-glycopolymers | rsc.org |
| Oxetanes | Brønsted or Lewis acids | Functionalized alcohols | researchgate.net |
| Epoxides with pendant silanols | Lewis acids (e.g., Sc(OTf)3) | Protected triols | chemrxiv.org |
| 2H-Azirines (Nitrogen analogue) | HClO4 | Substituted thiazoles | rsc.org |
This table provides examples of ring-opening reactions of related heterocyclic systems.
Stereoselective Modifications of the Tetrahydrofuran Ring
The stereochemistry of the tetrahydrofuran ring can be modified through various synthetic strategies, allowing for the synthesis of specific stereoisomers. Substituted tetrahydrofurans are common structural motifs in many natural products. uni-saarland.de
Photochemical methods have been developed for the ring expansion of oxetanes to tetrahydrofurans, offering a metal-free approach to these heterocycles. rsc.org These reactions can exhibit stereoselectivity, with the outcome depending on the nature of the intermediates involved. rsc.org Computational studies have suggested that these photochemical ring expansions may proceed through a diradical pathway. rsc.org
Another approach to stereoselective synthesis involves the Matteson homologation of boronic esters, which can be used to construct highly substituted tetrahydrofurans with controlled stereochemistry. uni-saarland.de This method allows for the introduction of various substituents onto the tetrahydrofuran ring in a stereoselective manner. uni-saarland.de
Interplay Between the Propanedioic Acid and Oxolane Frameworks
The presence of both a flexible, non-planar oxolane ring and a reactive propanedioic acid unit within the same molecule gives rise to a fascinating array of intramolecular interactions that significantly influence its chemical behavior. The spatial arrangement and electronic properties of each component can either facilitate or hinder reactions at the other, leading to specific reactivity patterns and stereochemical preferences.
Remote Functional Group Interactions and Reactivity Influence
The oxygen atom of the oxolane ring and the carboxylic acid groups of the propanedioic acid moiety can engage in through-space interactions, most notably intramolecular hydrogen bonding. These interactions can stabilize certain conformations of the molecule, thereby influencing the accessibility and reactivity of various sites.
For instance, in related dicarboxylic acid systems, intramolecular hydrogen bonding is a well-documented phenomenon that affects acidity and reaction kinetics. In 2,2-disubstituted malonic acids, the formation of intramolecular hydrogen bonds has been shown to influence the rates of proton transfer reactions. While direct studies on this compound are limited, the principles observed in analogous structures, such as malonaldehyde and its saturated counterpart, suggest that the electronic nature of the substituent on the malonate can impact the strength of such hydrogen bonds. The electron-donating character of the ether oxygen in the oxolane ring could potentially influence the acidity of the propanedioic acid protons through conformational effects.
The reactivity of the propanedioic acid moiety, particularly its well-known decarboxylation reaction upon heating, can also be influenced by the oxolane substituent. The general mechanism for the decarboxylation of malonic acids involves a cyclic intermediate. The conformational preferences imposed by the bulky and polar oxolane ring at the C2 position could affect the ease of formation of this cyclic transition state, thus altering the temperature and efficiency of the decarboxylation process.
Furthermore, the oxolane oxygen can act as a coordinating site for Lewis acids, which are often employed as catalysts in reactions involving malonic esters. Such coordination could bring the catalyst into proximity with the propanedioic acid functionality, potentially modulating its reactivity in reactions like alkylations or condensations.
Stereochemical Communication Between Moieties
When the oxolane ring is chiral, it can exert a significant influence on the stereochemical outcome of reactions occurring at the adjacent propanedioic acid center. This "stereochemical communication" is a critical aspect of the molecule's reactivity, particularly in the synthesis of stereochemically defined products.
The alkylation of enolates derived from malonic esters is a fundamental carbon-carbon bond-forming reaction. In the case of a chiral derivative of this compound, the existing stereocenter(s) on the oxolane ring can direct the approach of an incoming electrophile to the enolate. This is a form of diastereoselective control, where one diastereomer of the product is formed in preference to the other. The conformational bias of the oxolane ring, dictated by the arrangement of its substituents, can create a sterically hindered face and a more accessible face of the planar enolate, leading to a preferred direction of attack.
The conformational analysis of 3-substituted tetrahydrofurans reveals that the ring can adopt various puckered conformations, such as envelope and twist forms. The energetic preference for a particular conformation in a substituted derivative will determine the average spatial disposition of the substituent relative to the rest of the ring. This, in turn, will dictate how the oxolane moiety shields one face of the adjacent malonate, influencing the stereochemical course of its reactions.
The synthesis of complex molecules often relies on such intramolecular stereocontrol. The development of synthetic routes to chiral, non-racemic this compound derivatives would therefore be of significant interest, as these compounds could serve as valuable building blocks in the asymmetric synthesis of more complex targets. The stereochemical information embedded in the oxolane ring could be effectively transferred to new stereocenters created at the propanedioic acid unit.
Below is a table summarizing the potential interactions and their influence on reactivity:
| Interaction Type | Moieties Involved | Potential Influence on Reactivity |
| Intramolecular Hydrogen Bonding | Oxolane oxygen and propanedioic acid hydroxyls | - Stabilization of specific conformations- Altered acidity of propanedioic acid protons- Influence on reaction kinetics |
| Steric Hindrance | Bulky oxolane ring and propanedioic acid | - Affects the approach of reagents to the malonate center- Can influence the rate of decarboxylation |
| Diastereoselective Control | Chiral oxolane ring and propanedioic acid enolate | - Directs the stereochemical outcome of alkylation and other reactions at the C2 position |
| Lewis Acid Coordination | Oxolane oxygen and external Lewis acid catalysts | - Potential for catalyst delivery to the propanedioic acid moiety, modulating its reactivity |
Mechanistic Investigations of Key Transformations
Unraveling Decarboxylation Pathways
The decarboxylation of 2-(oxolan-3-yl)propanedioic acid, a substituted malonic acid, is a critical transformation. Generally, the decarboxylation of malonic acids and their derivatives, particularly β-keto acids, proceeds through a cyclic, concerted transition state when heated. masterorganicchemistry.comyoutube.com This process involves the formation of an enol intermediate, which then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com
The mechanism for the decarboxylation of a generic malonic acid involves a six-membered cyclic transition state. stackexchange.com The carboxyl group's hydrogen atom is transferred to the carbonyl oxygen of the other carboxyl group, while the carbon-carbon bond between the α-carbon and one of the carboxyl groups breaks. This concerted process results in the expulsion of carbon dioxide and the formation of an enol, which subsequently tautomerizes to the carboxylic acid. masterorganicchemistry.comyoutube.com The presence of the oxolanyl substituent at the α-position can influence the rate and conditions required for decarboxylation.
Several factors can affect the decarboxylation process. The reaction is typically promoted by heat, with temperatures often exceeding 150 °C in the absence of a solvent. stackexchange.com The stability of the potential carbanion intermediate at the α-carbon can also play a role, although a true carbanion is not always formed. wikipedia.org For aryl-substituted malonic acids, the potential for stabilization of a radical intermediate can facilitate hydrodecarboxylation under photoredox catalysis conditions. nih.gov
Table 1: Factors Influencing Decarboxylation of Substituted Malonic Acids
| Factor | Influence on Decarboxylation | References |
| Temperature | Higher temperatures generally promote decarboxylation. | stackexchange.com |
| Solvent | Can be performed neat (without solvent). | stackexchange.com |
| α-Substituent | The nature of the substituent can affect reaction conditions and mechanism. | nih.gov |
| Catalyst | Photoredox catalysts can enable decarboxylation under milder conditions. | nih.gov |
Understanding Carbon-Carbon Bond Formation Mechanisms in Malonate Alkylations
The alkylation of malonic esters, including derivatives of this compound, is a fundamental method for forming carbon-carbon bonds. The process, known as the malonic ester synthesis, involves the deprotonation of the α-carbon, followed by nucleophilic attack of the resulting enolate on an alkyl halide. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com
The mechanism begins with the deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the malonic ester. libretexts.orgwikipedia.org This is typically achieved using a base such as sodium ethoxide. chemistrysteps.com The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl oxygen atoms. jove.com This stabilized enolate then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org The limitations of SN2 reactions apply, meaning that primary and secondary alkyl halides are preferred electrophiles. libretexts.org
Following alkylation, the ester groups can be hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation, yielding a substituted carboxylic acid. masterorganicchemistry.com It is also possible to perform a second alkylation before the hydrolysis and decarboxylation steps by repeating the deprotonation and alkylation sequence. masterorganicchemistry.comwikipedia.org
Table 2: Key Steps in Malonic Ester Synthesis
| Step | Description | Key Reagents | References |
| 1. Enolate Formation | Deprotonation of the α-hydrogen to form a resonance-stabilized enolate. | Base (e.g., Sodium Ethoxide) | masterorganicchemistry.comchemistrysteps.comlibretexts.org |
| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism. | Alkyl Halide (Primary or Secondary) | masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org |
| 3. Hydrolysis | Conversion of the ester groups to carboxylic acids. | Acid or Base | masterorganicchemistry.com |
| 4. Decarboxylation | Loss of CO2 upon heating to form the final substituted carboxylic acid. | Heat | masterorganicchemistry.commasterorganicchemistry.com |
Mechanistic Insights into Tetrahydrofuran (B95107) Ring Transformations
The tetrahydrofuran (THF) ring in this compound is a stable five-membered heterocycle, but it can undergo transformations under specific conditions. Substituted tetrahydrofurans are important structural motifs in many natural products and biologically active molecules. nih.gov
Ring-opening reactions of THF can be initiated by Lewis acids, which activate a C-O bond by forming an oxonium ion intermediate. researchgate.net This facilitates nucleophilic attack and cleavage of the ring. For instance, theoretical studies have shown that frustrated Lewis pairs (FLPs) can promote the ring-opening of THF. nih.gov The reaction of an N-heterocyclic carbene-boryl triflate with aryloxides in THF has been observed to result in the insertion of THF with ring-opening. rsc.org The adsorption of THF on a Ge(100) surface has also been shown to proceed via a ring-opening reaction, forming a Ge–(CH2)4–O–Ge structure. acs.org
Ring expansion reactions of smaller heterocycles, such as oxetanes, can lead to the formation of tetrahydrofuran derivatives. Photochemical methods have been developed for the ring expansion of oxetanes to tetrahydrofurans, proceeding through a diradical pathway. rsc.org Furthermore, various synthetic methods, including intramolecular SN2 reactions, cycloadditions, and radical cyclizations, have been employed for the stereoselective synthesis of substituted tetrahydrofurans. nih.govorganic-chemistry.orgacs.org
Table 3: Examples of Tetrahydrofuran Ring Transformations
| Transformation | Conditions/Reagents | Mechanistic Aspect | References |
| Ring-Opening | Frustrated Lewis Pairs (FLPs) | Activation of C-O bond via Lewis acid interaction. | nih.gov |
| Ring-Opening | N-heterocyclic carbene-boryl triflate and nucleophiles | Insertion of THF into a bond. | rsc.org |
| Ring-Opening | Ge(100) surface | Adsorption leading to C-O bond cleavage. | acs.org |
| Ring Expansion | Photochemical conditions (from oxetanes) | Diradical pathway. | rsc.org |
Transition State Analysis in Asymmetric Syntheses
The synthesis of enantiomerically enriched compounds containing the this compound scaffold often involves asymmetric catalysis, where understanding the transition states is crucial for rationalizing and predicting stereoselectivity. Computational chemistry has become a powerful tool for studying the mechanisms and origins of enantioselectivity in asymmetric reactions. researchgate.netchiralpedia.comchemrxiv.org
In the context of asymmetric malonate alkylation, phase-transfer catalysis is an effective method for achieving high enantioselectivity. frontiersin.org Computational studies, often using Density Functional Theory (DFT), can model the transition states of the enantioselectivity-determining step. researchgate.net These models help in understanding the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, catalyst, and reagents that dictate the stereochemical outcome. researchgate.net
For example, in the iridium-catalyzed asymmetric allylic alkylation of malonates, computational analysis can elucidate the structure of the diastereomeric transition states leading to the major and minor enantiomers. organic-chemistry.org Such analyses have revealed that factors like the orientation of substituents on the catalyst and substrate, as well as interactions with additives, can significantly influence the energy difference between these transition states, thereby controlling the enantiomeric excess of the product. researchgate.netacs.org
Table 4: Computational Methods in Asymmetric Synthesis
| Computational Technique | Application | Insights Gained | References |
| Density Functional Theory (DFT) | Modeling transition states of asymmetric reactions. | Understanding non-covalent interactions, steric and electronic effects. | researchgate.netnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large and complex catalytic systems. | Rationalizing enantioselectivity by analyzing diastereomeric transition states. | researchgate.net |
| Quantitative Structure-Selectivity Relationships (QSSR) | Correlating catalyst structure with enantioselectivity. | Predicting the outcome of asymmetric reactions and guiding catalyst design. | chiralpedia.com |
Theoretical and Computational Studies on 2 Oxolan 3 Yl Propanedioic Acid Systems
Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Characterization
No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to determine the optimized geometry, bond lengths, bond angles, and electronic properties (such as molecular orbital energies and charge distribution) of 2-(Oxolan-3-yl)propanedioic acid were found. Such calculations would be essential for a fundamental understanding of its molecular structure.
Conformational Analysis and Stereochemical Considerations
A detailed conformational analysis, which would identify the most stable conformers of the molecule arising from the flexibility of the oxolane ring and rotation around the carbon-carbon single bonds, has not been reported. Furthermore, as the molecule contains a stereocenter at the carbon atom of the propanedioic acid moiety bonded to the oxolane ring, it can exist as a pair of enantiomers. However, no specific computational studies on the stereochemical aspects of these enantiomers were identified.
Computational Modeling of Reaction Mechanisms and Energetics
There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. This would include studies on its synthesis, decomposition, or its participation in various chemical transformations, along with the associated reaction energetics and transition state analyses.
Electronic Structure and its Influence on Reactivity and Selectivity
Without quantum chemical calculations, a detailed description of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, is not possible. Consequently, any discussion on how these electronic factors would influence the reactivity and selectivity of this compound in chemical reactions would be purely speculative.
Advanced Applications in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds
Role as a Chiral Building Block in Complex Molecule Construction
The inherent chirality of 2-(oxolan-3-yl)propanedioic acid, stemming from the stereocenter at the 3-position of the oxolane (tetrahydrofuran) ring, positions it as a potential candidate for use in chiral pool synthesis. This strategy leverages naturally occurring or readily available enantiopure compounds as starting materials for the asymmetric synthesis of complex target molecules, thereby avoiding the need for de novo asymmetric induction. nih.govuci.edursc.org
The tetrahydrofuran (B95107) motif is a common structural feature in a wide array of biologically active natural products. rsc.org The strategic incorporation of a pre-existing chiral center, such as the one in this compound, can significantly streamline the synthesis of such complex molecules. The malonic acid moiety offers a versatile handle for further chemical transformations, including decarboxylation, alkylation, and condensation reactions, allowing for the elongation and elaboration of the molecular framework.
While direct examples are absent, one can envision the enantiomerically pure forms of this compound serving as key intermediates. For instance, after selective mono-esterification and decarboxylation, the resulting chiral tetrahydrofuran-3-acetic acid derivative could be a valuable precursor for the synthesis of various pharmaceutical agents or natural product analogues. The synthesis of chiral building blocks is a critical component of modern drug discovery. nih.govresearchgate.net
Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Potential Product | Application in Complex Synthesis |
| Enantioselective Decarboxylation | Chiral base or enzyme | Chiral 2-(oxolan-3-yl)acetic acid | Introduction of a chiral acetic acid side chain |
| Asymmetric Alkylation | Chiral auxiliary, base, alkyl halide | Chiral 2-alkyl-2-(oxolan-3-yl)propanedioic acid | Creation of a quaternary stereocenter |
| Knoevenagel Condensation | Aldehyde or ketone, base | 2-(Oxolan-3-yl)idenepropanedioic acid derivative | Formation of a C=C bond for further functionalization |
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. mskcc.orgmdpi.commoldb.com The goal of DOS is to populate chemical space with a wide range of molecular skeletons, rather than focusing on a single target. mdpi.com
The this compound framework, with its multiple functional groups and stereocenter, presents a promising starting point for a DOS campaign. The tetrahydrofuran ring can be considered a three-dimensional scaffold, a desirable feature in modern medicinal chemistry to move away from flat, aromatic structures. nih.govresearchgate.net The two carboxylic acid groups of the malonate moiety provide two independent points for diversification.
A hypothetical DOS library based on this scaffold could be constructed by reacting the diacid with a diverse set of alcohols to form a library of diesters. Subsequent functionalization of the tetrahydrofuran ring, for example through C-H activation or ring-opening strategies, could further enhance the structural diversity of the library. While specific libraries based on this compound have not been reported, the synthesis of libraries based on other heterocyclic scaffolds like benzofurans and tetrahydropyrans has been successfully demonstrated. nih.gov
Table 2: Hypothetical Library Generation from this compound
| Library Generation Step | Reagents | Diversity Element | Resulting Library |
| Esterification | Library of diverse alcohols | R group of the alcohol | Diester library with varied peripheral groups |
| Amidation | Library of diverse amines | R group of the amine | Diamide library with varied peripheral groups |
| Ring Modification | C-H activation reagents, coupling partners | Substituents on the THF ring | Library with diverse core scaffolds |
Development of Advanced Synthetic Methodologies Utilizing this Framework
The unique combination of a tetrahydrofuran ring and a malonic acid group in this compound could inspire the development of novel synthetic methodologies. For instance, the development of catalytic methods for the selective functionalization of the C-H bonds of the tetrahydrofuran ring in the presence of the acidic protons of the malonate would be a significant synthetic challenge and a valuable methodological advancement.
Furthermore, the malonate moiety can be used to direct reactions to specific positions. For example, intramolecular cyclization reactions could lead to the formation of novel bicyclic or spirocyclic systems, which are of increasing interest in medicinal chemistry. mdpi.com The development of such methodologies would not only provide access to new chemical space but also highlight the synthetic potential of this particular molecular framework.
Although no methodologies have been specifically developed around this compound, the broader field of C-H functionalization and the development of novel cyclization reactions are active areas of research. researchgate.netmdpi.com Future work in these areas may yet uncover the synthetic utility of this compound.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of substituted malonic acids is a cornerstone of organic chemistry, traditionally relying on the alkylation of malonate esters. uobabylon.edu.iq However, future research is trending towards more sophisticated and efficient catalytic methods that offer greater control and access to novel chemical space. For derivatives like 2-(Oxolan-3-yl)propanedioic acid, research into new catalytic systems is a key frontier.
One promising area is the use of transition metal catalysis. For instance, copper-catalyzed condensation reactions have been shown to be effective in creating carbon-carbon bonds for the synthesis of substituted malonic esters. A study on the synthesis of 2-(3-thienyl) malonic acid utilized a CuBr catalyst for the condensation of 3-iodothiophene (B1329286) with diethyl malonate, achieving a yield of 76.30%. researchgate.net The application of similar copper-based catalyst systems, perhaps with tailored ligands, could provide an efficient route to this compound, potentially starting from a 3-halo-oxolane precursor.
Furthermore, silver-catalyzed decarboxylative functionalization represents a powerful method for modifying malonic acid derivatives. acs.org A recent study demonstrated that by carefully selecting the base and solvent, malonic acid derivatives could undergo a silver-catalyzed reaction to yield either gem-difluoroalkanes or α-fluorocarboxylic acids. acs.org This tunable chemoselectivity opens up the possibility of using this compound as a scaffold to introduce fluorine atoms, which are highly sought after in pharmaceutical development for their ability to modulate metabolic stability and binding affinity.
| Catalyst System | Reaction Type | Potential Application for this compound | Reference |
| CuI/N,N'-dimethylethane-1,2-diamine | Iodination | Synthesis of a halo-oxolane precursor | researchgate.net |
| CuBr | Condensation | Coupling of an oxolane precursor with a malonate | researchgate.net |
| Ag-catalyst | Decarboxylative Fluorination | Selective mono- or di-fluorination of the propanedioic acid moiety | acs.org |
Integration with Flow Chemistry and Sustainable Synthesis
Flow chemistry, or continuous-flow synthesis, is rapidly moving from a niche technology to a mainstream platform for chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. durham.ac.uk For the synthesis of this compound and its derivatives, flow chemistry presents several exciting opportunities.
A key step in one potential synthesis of the target molecule is carboxylation. Research by the Baxendale group has demonstrated a highly efficient continuous-flow synthesis of carboxylic acids using carbon dioxide (CO2) in a specialized tube-in-tube gas-permeable membrane reactor. durham.ac.uk This system allows for excellent gas-liquid mixing, and by adjusting flow rates and CO2 pressure, near-quantitative conversions can be achieved. durham.ac.uk This method could be adapted to introduce the carboxylic acid groups to an oxolane-containing precursor, offering a safe, scalable, and sustainable alternative to traditional carboxylation reagents. The technology has proven robust, enabling multi-gram scale synthesis with consistent yields. durham.ac.uk
Moreover, multi-step flow syntheses are becoming increasingly common for producing complex heterocyclic molecules. uc.pt By immobilizing reagents and catalysts in packed-bed reactors or using scavenger resins, chemists can perform sequential reactions, purifications, and work-ups in a single, continuous stream. durham.ac.ukacs.org A future synthesis of this compound could be envisioned as a fully automated, multi-step flow process, starting from simple precursors and delivering the final, purified product without manual intervention. This approach not only increases throughput but also minimizes waste and improves safety, especially when handling potentially hazardous intermediates. durham.ac.uk
| Flow Chemistry Technique | Advantage | Relevance to Synthesis | Reference |
| Tube-in-Tube Gas Reactor | Efficient gas-liquid mixing, improved safety, scalability | Carboxylation step using CO2 to form the propanedioic acid moiety | durham.ac.uk |
| Multi-step Telescoped Synthesis | Reduced manual handling, in-line purification, high throughput | Automated, continuous production from simple oxolane precursors | durham.ac.ukacs.org |
| Packed-Bed Reactors | Use of immobilized catalysts/reagents, easy product separation | Sustainable catalysis and simplified purification steps | acs.org |
Chemoenzymatic and Biocatalytic Approaches
The demand for greener and more selective chemical processes has spurred significant interest in biocatalysis. nih.govrjeid.com Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, is a particularly powerful strategy for producing complex, high-value molecules like chiral pharmaceuticals. researchgate.netmdpi.com
For a molecule like this compound, which is chiral, biocatalysis offers unparalleled potential for stereoselectivity. Enzymes such as lipases have been successfully used for the kinetic resolution of substituted malonic acid half-oxy-esters (SMAHOs), providing access to enantiomerically pure building blocks. nih.gov A similar enzymatic resolution could be applied to a racemic mixture of this compound or its ester derivatives, allowing for the isolation of a single enantiomer.
Furthermore, enzymes can be used to construct the core structure itself. For example, dioxygenase enzymes have been employed for the preparative-scale synthesis of muconic acid derivatives from catechol substrates. rsc.org This highlights the potential of using engineered enzymes to perform specific, targeted transformations on heterocyclic rings or their precursors under mild, aqueous conditions. The development of enzyme kits and robust, immobilized biocatalysts is making these techniques more accessible to synthetic chemists, paving the way for novel, sustainable routes to complex structures. nih.govresearchgate.net The synergy of biocatalysis for selective steps and traditional chemistry for other transformations could dramatically simplify the synthesis of optically pure this compound. nih.gov
Development of Advanced Computational Models for Prediction of Reactivity
The role of computational chemistry is shifting from post-hoc analysis to a predictive tool that can guide synthetic planning and accelerate discovery. For this compound, advanced computational models offer the potential to predict its reactivity, properties, and interactions, saving significant time and resources in the lab.
One of the most exciting developments is the use of machine learning and artificial intelligence to predict reaction outcomes. Graph-convolutional neural networks, trained on vast databases of chemical reactions, can now predict the major product of a reaction with high accuracy, considering the reactants, reagents, and solvents. semanticscholar.org Such a model could be used to screen potential synthetic routes to this compound, identifying the most promising conditions and flagging potential side reactions before a single experiment is run.
In the context of medicinal chemistry, where malonic acid derivatives are explored as inhibitors, computational tools are invaluable. nih.gov Molecular dynamics (MD) simulations and binding free energy calculations (like MM/PBSA) can be used to model how a molecule like this compound or its derivatives would bind to a biological target, such as an enzyme active site. mdpi.com These simulations provide deep insights into the stability of binding poses and the key intermolecular interactions. Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic and potential toxicity risks of new derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com
| Computational Model | Application | Predicted Outcome | Reference |
| Graph-Convolutional Neural Network | Reaction Outcome Prediction | Major product(s), reaction feasibility, potential side products | semanticscholar.org |
| Molecular Dynamics (MD) Simulations | Target-Ligand Interaction | Binding stability, conformational changes, interaction lifetime | mdpi.com |
| MM/PBSA Calculations | Binding Affinity | Quantitative prediction of binding free energy to a biological target | mdpi.com |
| ADME-Tox Profiling | Drug-likeness Prediction | Bioavailability, metabolic stability, potential toxicity | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Oxolan-3-yl)propanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling oxolane (tetrahydrofuran) derivatives with propanedioic acid precursors. Key steps include:
- Oxidation : Use of KMnO₄ or CrO₃ to introduce carboxylic acid groups .
- Substitution : Alkylating agents to attach the oxolane moiety to the propanedioic acid backbone .
- Optimization : Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yield. Purification via recrystallization or column chromatography is recommended .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use:
- NMR spectroscopy (¹H/¹³C) to confirm the oxolane ring and propanedioic acid linkage.
- Mass spectrometry (MS) for molecular weight validation.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Reference standards from databases like PubChem (InChI key, SMILES) ensure structural accuracy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : Anticipate skin/eye irritation (Category 2A) and acute oral toxicity (Category 4).
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the formation of the oxolane-propanedioic acid bond?
- Methodological Answer :
- Catalysis : Test palladium or copper catalysts for cross-coupling efficiency.
- Solvent Screening : Compare polar aprotic solvents (e.g., DMSO vs. acetonitrile) to stabilize intermediates.
- Kinetic Studies : Use HPLC to monitor reaction progress and identify bottlenecks .
Q. What computational approaches predict the reactivity of this compound with nucleophiles?
- Methodological Answer :
- DFT Calculations : Model electrophilic sites (e.g., carbonyl groups) using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
- PubChem Data : Cross-reference computed properties (e.g., HOMO/LUMO) with experimental data .
Q. How do contradictory reports on the compound’s solubility in aqueous vs. organic solvents arise, and how can they be resolved?
- Methodological Answer :
- Controlled Experiments : Measure solubility in buffered solutions (pH 4–10) and solvents (e.g., ethanol, hexane).
- Analytical Validation : Use UV-Vis spectroscopy or gravimetric analysis for consistency.
- Data Harmonization : Compare results with structurally analogous compounds (e.g., 3-phenylpropanoic acid derivatives) .
Q. What strategies validate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Assay Design : Use lactate dehydrogenase (LDH) or similar enzymes, referencing protocols for 3-phenyllactic acid synthesis .
- Dose-Response Curves : Test IC₅₀ values across concentrations (1–100 μM).
- Control Experiments : Include known inhibitors (e.g., oxamic acid) to benchmark activity .
Q. How can researchers develop HPLC/MS methods to quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
